

# Spectroscopic and Structural Elucidation of erythro-Austrobailignan-6: A Technical Guide

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## Compound of Interest

Compound Name: erythro-Austrobailignan-6

Cat. No.: B15140353

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of **erythro-Austrobailignan-6**, a lignan with noted biological activities. The information presented herein is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.

## Spectroscopic Data for erythro-Austrobailignan-6

The structural confirmation of **erythro-Austrobailignan-6** relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for erythro-Austrobailignan-6 (500 MHz, $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	3.86	d	6.9
3	1.88	m	
4	2.59	dd	13.5, 6.0
4'	2.40	dd	13.5, 8.5
5	6.81	d	8.1
6	6.75	dd	8.1, 1.9
7	6.79	d	1.9
8	1.88	m	
9	0.92	d	6.7
9'	0.88	d	6.7
3-OCH <sub>3</sub>	3.88	s	
4-OCH <sub>3</sub>	3.87	s	
5-OH	5.65	s	

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for erythro-Austrobailignan-6 (125 MHz,  $\text{CDCl}_3$ )**

Position	Chemical Shift ( $\delta$ , ppm)
1	134.7
2	111.1
3	146.5
4	143.9
5	108.9
6	121.2
1'	132.1
2'	108.1
3'	147.8
4'	146.3
5'	109.3
6'	121.9
7	46.8
8	40.5
9	16.9
9'	14.1
3-OCH <sub>3</sub>	55.9
4-OCH <sub>3</sub>	55.9

**Table 3: Mass Spectrometry Data for erythro-Austrobailignan-6**

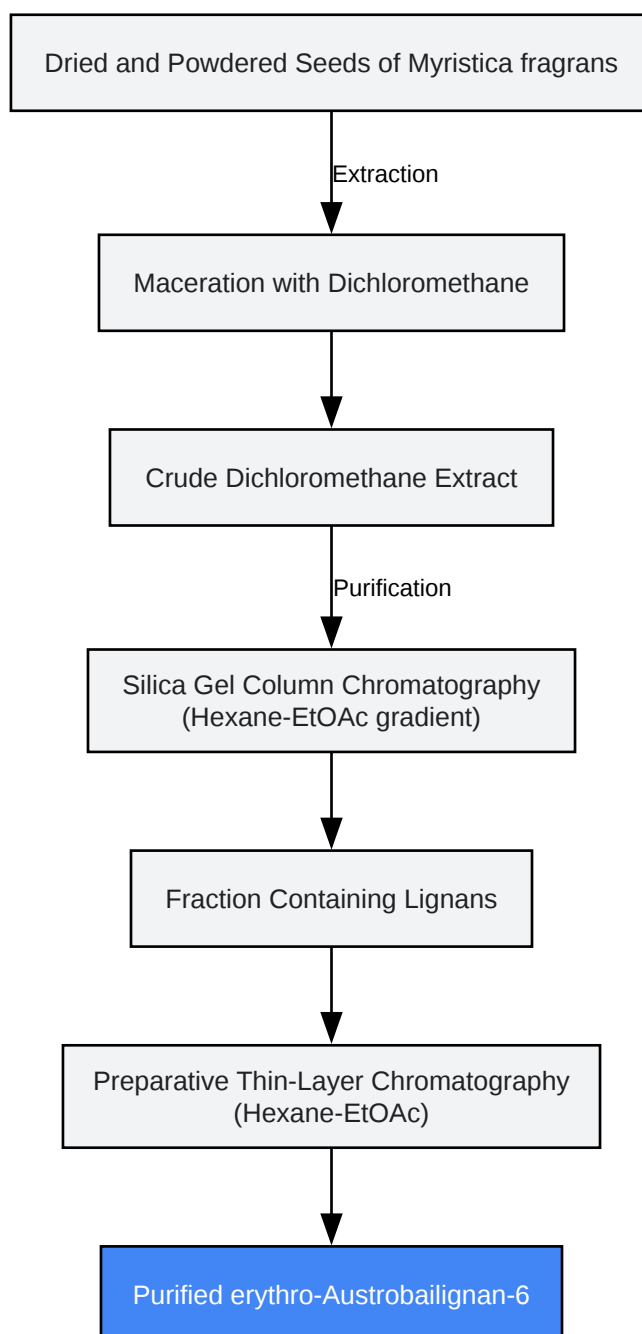
Ionization Mode	[M+H] <sup>+</sup> (m/z)	[M+Na] <sup>+</sup> (m/z)	Molecular Formula	Molecular Weight
ESI	359.1853	381.1672	C <sub>21</sub> H <sub>26</sub> O <sub>5</sub>	358.43

## Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **erythro-Austrobailignan-6**.

### Isolation of erythro-Austrobailignan-6

**erythro-Austrobailignan-6** can be isolated from the seeds of *Myristica fragrans* (nutmeg). A general workflow for its extraction and purification is as follows:



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**Caption:** Isolation workflow for **erythro-Austrobailignan-6**.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 500 MHz spectrometer.

- Sample Preparation: Approximately 5 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).
- $^{13}\text{C}$  NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are referenced to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).
- 2D NMR: COSY, HSQC, and HMBC experiments are performed using standard pulse programs to aid in the complete assignment of proton and carbon signals.

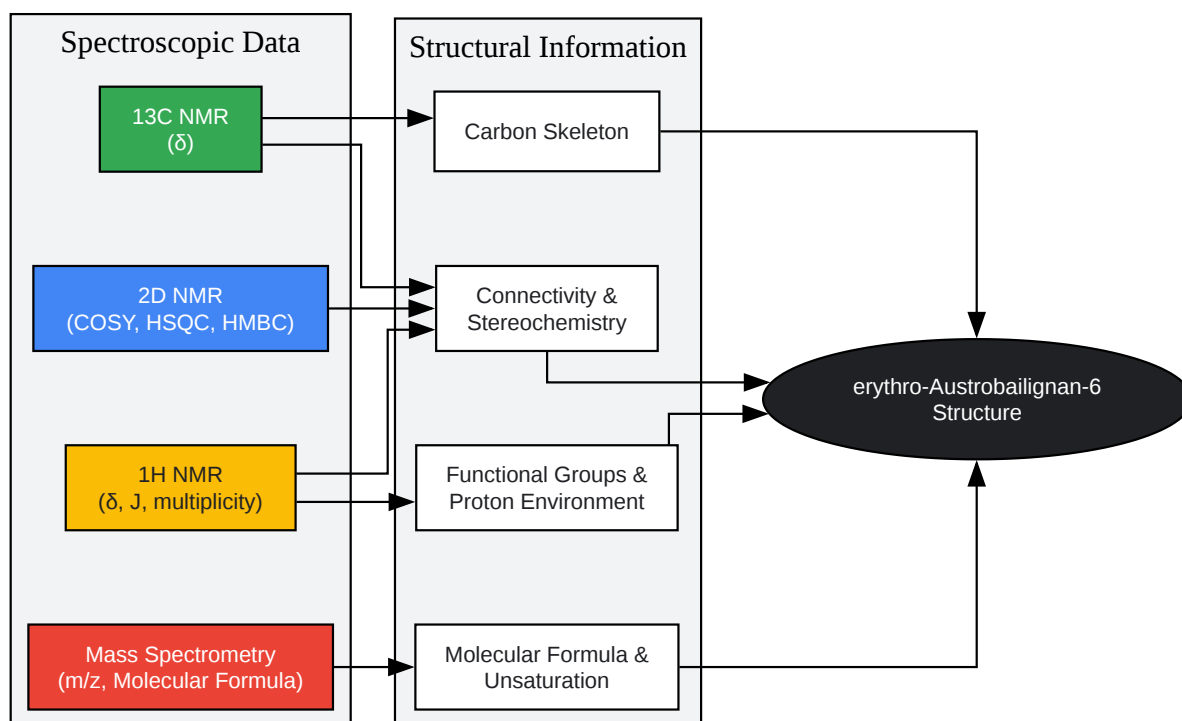
## Mass Spectrometry

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

- Sample Preparation: A dilute solution of the compound in methanol is infused into the ESI source.
- Ionization Mode: Positive ion mode is typically used.
- Mass Range: Data is acquired over a mass range of  $m/z$  100-1000.
- Calibration: The instrument is calibrated using a standard solution (e.g., sodium formate) to ensure high mass accuracy.

## Logical Relationship of Spectroscopic Data to Structure

The following diagram illustrates how the different spectroscopic data points contribute to the final structural elucidation of **erythro-Austrobailignan-6**.



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**Caption:** Logic flow for structural elucidation.

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